molecular formula C23H19N3O3S B2959586 2-(naphthalen-2-yloxy)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 1007194-18-4

2-(naphthalen-2-yloxy)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No. B2959586
M. Wt: 417.48
InChI Key: HDFKUJDIOSDEDW-UHFFFAOYSA-N
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Description

2-(naphthalen-2-yloxy)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C23H19N3O3S and its molecular weight is 417.48. The purity is usually 95%.
BenchChem offers high-quality 2-(naphthalen-2-yloxy)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(naphthalen-2-yloxy)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Computational and Pharmacological Potential

This compound is part of a research effort focused on the synthesis and evaluation of novel derivatives, including 2-(naphthalen-2-yloxy)-N- derivatives, for their computational and pharmacological potential. Such compounds have been studied for their interactions with biological targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), assessing their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory properties. For example, specific derivatives have demonstrated moderate inhibitory effects, good affinity for COX-2 and 5-LOX correlating to high analgesic and anti-inflammatory effects, and potent antioxidant potential (Faheem, 2018).

Anti-HIV Activity

Studies have explored the synthesis of 2-(naphthalen-2-yloxy)-N- derivatives from naphthalene-derived glycine derivatives for their inhibitory activity against HIV-1 and HIV-2. One of the derivatives showed potent in vitro inhibition for the replication of HIV-1, suggesting a potential lead in the development of antiviral agents (Hamad et al., 2010).

Anti-Parkinson's Activity

Novel 2-(naphthalen-1-yl)-N- derivatives have been synthesized and evaluated for their anti-Parkinson's activity through in vitro and in vivo screenings. Specific compounds have shown potent free radical scavenging activity, with one derivative exhibiting maximum anti-Parkinson's activity in a rat model, suggesting significant therapeutic potential (Gomathy et al., 2012).

Antibacterial Agents

Research into the synthesis of derivatives including 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N- derivatives has indicated significant antibacterial activity. These compounds have been tested for their effectiveness against various bacterial strains, showing promise as novel antibacterial agents (Ramalingam et al., 2019).

CDK2 Inhibitors and Anti-Proliferative Activity

The synthesis and evaluation of new derivatives, including 2-(naphthalen-2-yloxy)-N- derivatives, have shown potent inhibitory activity against CDK2 enzyme, with some compounds exhibiting significant anti-proliferative activity against various human cancer cell lines. These findings highlight the potential of these compounds in cancer therapy (Abdel-Rahman et al., 2021).

properties

IUPAC Name

2-naphthalen-2-yloxy-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c27-22(13-29-19-11-10-16-6-4-5-7-17(16)12-19)24-23-20-14-30(28)15-21(20)25-26(23)18-8-2-1-3-9-18/h1-12H,13-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFKUJDIOSDEDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1=O)C3=CC=CC=C3)NC(=O)COC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(naphthalen-2-yloxy)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

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